molecular formula C30H55IN4O11S B11935713 Iodoacetyl-PEG8-biotin

Iodoacetyl-PEG8-biotin

Cat. No.: B11935713
M. Wt: 806.7 g/mol
InChI Key: SODDSMXUAYRLMZ-ZEZDXWPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetyl-PEG8-biotin is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a versatile reagent in biotinylation, which involves attaching biotin to proteins and other molecules. This compound is particularly useful in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Iodoacetyl-PEG8-biotin primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl (-SH) groups present in proteins or peptides, forming stable thioether bonds. This reaction is highly specific and occurs rapidly under alkaline conditions (pH 7.5-8.5) .

Common Reagents and Conditions

    Reagents: Common reagents include sulfhydryl-containing compounds, such as cysteine residues in proteins.

    Conditions: The reaction is typically carried out in aqueous buffers, such as Tris or borate buffer, at a pH range of 7.5 to 8.5.

Major Products

The major product of the reaction between this compound and a sulfhydryl-containing molecule is a biotinylated molecule with a stable thioether bond. This biotinylated product can then be used in various biochemical assays and applications .

Scientific Research Applications

Iodoacetyl-PEG8-biotin has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.

    Biology: Employed in biotinylation techniques to label proteins, facilitating their detection and purification.

    Medicine: Utilized in the development of targeted therapies, particularly in cancer research, where PROTACs are used to degrade oncogenic proteins.

    Industry: Applied in the production of diagnostic reagents and tools for biochemical research

Mechanism of Action

The mechanism of action of Iodoacetyl-PEG8-biotin involves the formation of a stable thioether bond between the iodoacetyl group and a sulfhydryl group on the target molecule. This biotinylation process allows the modified molecule to interact with avidin or streptavidin, which are commonly used in various biochemical assays. In the context of PROTACs, the compound serves as a linker that brings the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer PEG spacer arm, which imparts higher water solubility and reduces steric hindrance in biotinylation reactions. This makes it particularly useful in applications where solubility and reduced aggregation of biotinylated molecules are critical .

Properties

Molecular Formula

C30H55IN4O11S

Molecular Weight

806.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1

InChI Key

SODDSMXUAYRLMZ-ZEZDXWPOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Origin of Product

United States

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